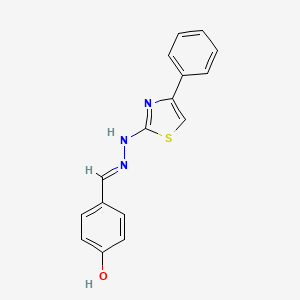![molecular formula C20H32N2O5 B6070724 2-{[1-(3-hydroxybutyl)-4-piperidinyl]oxy}-4-methoxy-N-(2-methoxyethyl)benzamide](/img/structure/B6070724.png)
2-{[1-(3-hydroxybutyl)-4-piperidinyl]oxy}-4-methoxy-N-(2-methoxyethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[1-(3-hydroxybutyl)-4-piperidinyl]oxy}-4-methoxy-N-(2-methoxyethyl)benzamide, also known as MPHP-2201, is a synthetic cannabinoid that has gained attention in recent years due to its potential medical and research applications. This compound belongs to the class of indole-derived synthetic cannabinoids and has shown promising results in various scientific studies.
Mécanisme D'action
2-{[1-(3-hydroxybutyl)-4-piperidinyl]oxy}-4-methoxy-N-(2-methoxyethyl)benzamide acts on the endocannabinoid system, which is responsible for regulating various physiological processes such as pain sensation, mood, and appetite. 2-{[1-(3-hydroxybutyl)-4-piperidinyl]oxy}-4-methoxy-N-(2-methoxyethyl)benzamide binds to the CB1 and CB2 receptors in the brain and peripheral tissues, leading to the activation of various signaling pathways. The activation of these pathways leads to the release of neurotransmitters such as dopamine and serotonin, which are responsible for the analgesic and anxiolytic effects of 2-{[1-(3-hydroxybutyl)-4-piperidinyl]oxy}-4-methoxy-N-(2-methoxyethyl)benzamide.
Biochemical and Physiological Effects
2-{[1-(3-hydroxybutyl)-4-piperidinyl]oxy}-4-methoxy-N-(2-methoxyethyl)benzamide has been shown to have several biochemical and physiological effects. Studies have shown that 2-{[1-(3-hydroxybutyl)-4-piperidinyl]oxy}-4-methoxy-N-(2-methoxyethyl)benzamide can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, 2-{[1-(3-hydroxybutyl)-4-piperidinyl]oxy}-4-methoxy-N-(2-methoxyethyl)benzamide has been shown to reduce pain sensation by activating the opioid receptors in the brain. 2-{[1-(3-hydroxybutyl)-4-piperidinyl]oxy}-4-methoxy-N-(2-methoxyethyl)benzamide has also been shown to have anxiolytic and antidepressant effects by increasing the levels of serotonin and dopamine in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
2-{[1-(3-hydroxybutyl)-4-piperidinyl]oxy}-4-methoxy-N-(2-methoxyethyl)benzamide has several advantages for use in lab experiments. It is a potent and selective agonist of the CB1 and CB2 receptors, making it a useful tool for studying the endocannabinoid system. Additionally, 2-{[1-(3-hydroxybutyl)-4-piperidinyl]oxy}-4-methoxy-N-(2-methoxyethyl)benzamide has a long half-life, which allows for sustained effects in animal models. However, 2-{[1-(3-hydroxybutyl)-4-piperidinyl]oxy}-4-methoxy-N-(2-methoxyethyl)benzamide has some limitations for lab experiments. It has a low water solubility, which can make it difficult to administer in vivo. Additionally, 2-{[1-(3-hydroxybutyl)-4-piperidinyl]oxy}-4-methoxy-N-(2-methoxyethyl)benzamide has a high affinity for the CB1 receptor, which can lead to unwanted side effects in animal models.
Orientations Futures
There are several future directions for the study of 2-{[1-(3-hydroxybutyl)-4-piperidinyl]oxy}-4-methoxy-N-(2-methoxyethyl)benzamide. One potential direction is the development of 2-{[1-(3-hydroxybutyl)-4-piperidinyl]oxy}-4-methoxy-N-(2-methoxyethyl)benzamide analogs with improved water solubility and reduced side effects. Additionally, further studies are needed to evaluate the safety and efficacy of 2-{[1-(3-hydroxybutyl)-4-piperidinyl]oxy}-4-methoxy-N-(2-methoxyethyl)benzamide in humans. Finally, the potential anti-cancer properties of 2-{[1-(3-hydroxybutyl)-4-piperidinyl]oxy}-4-methoxy-N-(2-methoxyethyl)benzamide should be further explored, as it could be a promising candidate for the development of new cancer therapies.
Conclusion
In conclusion, 2-{[1-(3-hydroxybutyl)-4-piperidinyl]oxy}-4-methoxy-N-(2-methoxyethyl)benzamide is a synthetic cannabinoid with potential medical and research applications. Its anti-inflammatory, analgesic, anxiolytic, and antidepressant effects make it a promising candidate for the treatment of various medical conditions. However, further studies are needed to evaluate its safety and efficacy in humans. The development of 2-{[1-(3-hydroxybutyl)-4-piperidinyl]oxy}-4-methoxy-N-(2-methoxyethyl)benzamide analogs and the exploration of its anti-cancer properties are important future directions for the study of this compound.
Méthodes De Synthèse
The synthesis of 2-{[1-(3-hydroxybutyl)-4-piperidinyl]oxy}-4-methoxy-N-(2-methoxyethyl)benzamide involves the reaction of 4-methoxybenzoyl chloride with 1-(3-hydroxybutyl)-4-piperidone in the presence of a base. This reaction leads to the formation of 4-methoxy-N-(2-methoxyethyl)-N-(1-(3-hydroxybutyl)-4-piperidinyl)-benzamide, which is then treated with hydrochloric acid to yield 2-{[1-(3-hydroxybutyl)-4-piperidinyl]oxy}-4-methoxy-N-(2-methoxyethyl)benzamide. The synthesis of 2-{[1-(3-hydroxybutyl)-4-piperidinyl]oxy}-4-methoxy-N-(2-methoxyethyl)benzamide requires expertise in organic chemistry and access to specialized equipment and reagents.
Applications De Recherche Scientifique
2-{[1-(3-hydroxybutyl)-4-piperidinyl]oxy}-4-methoxy-N-(2-methoxyethyl)benzamide has been studied for its potential therapeutic applications in various medical conditions. Studies have shown that 2-{[1-(3-hydroxybutyl)-4-piperidinyl]oxy}-4-methoxy-N-(2-methoxyethyl)benzamide has anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain. Additionally, 2-{[1-(3-hydroxybutyl)-4-piperidinyl]oxy}-4-methoxy-N-(2-methoxyethyl)benzamide has been shown to have anxiolytic and antidepressant effects, which could be useful in the treatment of anxiety and depression. Furthermore, 2-{[1-(3-hydroxybutyl)-4-piperidinyl]oxy}-4-methoxy-N-(2-methoxyethyl)benzamide has been studied for its potential anti-cancer properties, as it has been shown to induce apoptosis in cancer cells.
Propriétés
IUPAC Name |
2-[1-(3-hydroxybutyl)piperidin-4-yl]oxy-4-methoxy-N-(2-methoxyethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N2O5/c1-15(23)6-10-22-11-7-16(8-12-22)27-19-14-17(26-3)4-5-18(19)20(24)21-9-13-25-2/h4-5,14-16,23H,6-13H2,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOSJUFQFWVDFPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN1CCC(CC1)OC2=C(C=CC(=C2)OC)C(=O)NCCOC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-methyl-5-[(2-methyl-1H-indol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6070650.png)
![1-ethyl-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B6070660.png)
![N-[2-(2-ethoxyphenyl)-1-(4-morpholinylcarbonyl)vinyl]benzamide](/img/structure/B6070666.png)

![5-{[3-(2-hydroxyethyl)-4-(1-isopropyl-4-piperidinyl)-1-piperazinyl]methyl}-2-methoxyphenol](/img/structure/B6070696.png)
![N-[4-(isobutyrylamino)-3-methoxyphenyl]-5-(2-nitrophenyl)-2-furamide](/img/structure/B6070709.png)
![6-[3-(dimethylamino)-1-pyrrolidinyl]-N-[3-(4-methoxyphenyl)propyl]nicotinamide](/img/structure/B6070710.png)
![2-methyl-6-[1-({5-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-2-furyl}methyl)piperidin-4-yl]pyrimidin-4(3H)-one](/img/structure/B6070715.png)
![N-(3-hydroxypropyl)-1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-3-piperidinecarboxamide](/img/structure/B6070716.png)

![4-[(2-chloro-3-phenyl-2-propen-1-ylidene)amino]-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B6070719.png)
![6-bromo-N'-[1-(4-tert-butylphenyl)ethylidene]-2-(4-hydroxyphenyl)-4-quinolinecarbohydrazide](/img/structure/B6070732.png)

![[1-({1-[(4-chloro-1-methyl-1H-pyrazol-3-yl)methyl]-3-piperidinyl}methyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B6070748.png)